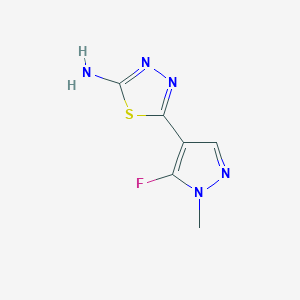
2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a complex chemical compound recognized for its utility in various fields of scientific research. This compound combines a cyclopropyl group with a triazinyl and acetamide structure, exhibiting unique chemical properties that make it valuable in numerous applications, including synthetic chemistry and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. Initially, cyclopropylamine undergoes a reaction with ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the corresponding acid. This acid then reacts with thionyl chloride to form an acid chloride, which is coupled with a triazine derivative (bearing dimethylamino and morpholino groups) to yield the final compound.
Industrial Production Methods: The industrial production of this compound involves similar synthetic steps but is optimized for scale. Efficient synthesis relies on maintaining precise reaction conditions—temperature control, choice of solvents, and the use of catalysts—to ensure high yield and purity. Continuous flow processes and automated synthesis equipment are often employed to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the cyclopropyl or dimethylamino sites, forming various oxidation products.
Reduction: Reduction reactions often target the triazine ring, potentially reducing it to dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur on the triazine ring, where different nucleophiles may replace the dimethylamino or morpholino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminium hydride can be used as reducing agents.
Substitution: Conditions often include polar aprotic solvents and moderate temperatures, with nucleophiles such as amines or thiols.
Major Products: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted triazine compounds, depending on the reagents and conditions used.
科学的研究の応用
2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is employed in diverse research areas:
Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and its ability to interact with biological macromolecules.
Medicine: Explored for therapeutic applications due to its potential bioactivity and interaction with specific biological pathways.
Industry: Used in the development of novel materials and in catalytic processes due to its unique chemical properties.
作用機序
The exact mechanism by which 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets:
Molecular Targets: The compound targets enzymes or receptors that interact with its triazinyl structure, often modulating their activity.
Pathways Involved: It influences biochemical pathways involving signal transduction, enzyme catalysis, or cellular metabolism, depending on its binding affinity and specificity.
類似化合物との比較
2-cyclopropyl-N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
2-cyclopropyl-N-((4-(dimethylamino)-6-(pyrrolidino)-1,3,5-triazin-2-yl)methyl)acetamide
These compounds share similar triazine cores but differ in the substituent groups, affecting their reactivity and applications.
特性
IUPAC Name |
2-cyclopropyl-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-20(2)14-17-12(10-16-13(22)9-11-3-4-11)18-15(19-14)21-5-7-23-8-6-21/h11H,3-10H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUJPUVEDXSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2555821.png)
![N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2555822.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2555823.png)
![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)



![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)
![2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B2555836.png)
![2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2555837.png)



![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
